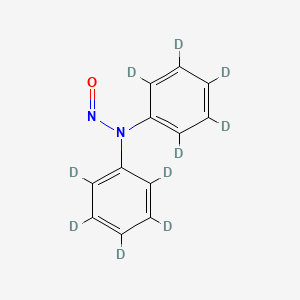

N-Nitrosodiphenylamine-d10

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

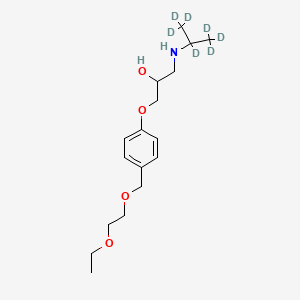

N-Nitrosodiphenylamine-d10 is a stable isotope labelled compound . It is used as a reference standard in pharmaceutical testing . The molecular formula of this compound is C12 2H10 N2 O and its molecular weight is 208.28 .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions . The process includes the use of Agilent GC/MS/MS instrumentation for the screening and estimation of nitrosamine impurities in drug products and drug substances . The product is dispersed in methylene chloride or in water following a liquid-liquid extraction depending on its solubility .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it has been detected in pharmaceuticals as a result of chemical reactions that occur during the API manufacturing process .Scientific Research Applications

Detection of Nitrosamines in Drinking Water : N-Nitrosodiphenylamine (NDPhA) is identified in drinking water, indicating its use in analyzing water quality and detecting potential carcinogens. This was demonstrated in a study where liquid chromatography-tandem mass spectrometry was used to detect nitrosamines in drinking water supplies (Zhao et al., 2006).

Formation from Water Treatment Processes : NDPhA has been identified as a disinfection byproduct formed during the treatment of water containing diphenylamine, highlighting its relevance in understanding the chemical transformations during water treatment processes (Zhou et al., 2009).

Study of Carcinogenic Effects : NDPhA was used in a study to observe its carcinogenic effects, where it induced urinary bladder tumors in rats, providing insights into its toxicological impact (Cardy et al., 1979).

Understanding Mutagenicity During Degradation : The mutagenicity of NDPhA was investigated during advanced oxidation processes, providing knowledge about the safety and environmental impact of degrading nitrosamines (Měšťánková et al., 2014).

Analytical Techniques for Detection : Techniques like synchronous fluorimetry have been developed for the simultaneous determination of NDPhA in various samples, showing its importance in analytical chemistry (Alizadeh & Farokhcheh, 2014).

Occurrence in Biosolids and Environmental Safety : NDPhA's presence in biosolids and its potential implications for crop and drinking water safety has been studied, indicating its environmental relevance (Venkatesan et al., 2014).

Adsorption and Degradation Studies : The adsorption and degradation of NDPhA on zeolites were studied, showing potential applications in environmental cleanup and pollution control (Zhou et al., 2004).

Theoretical Investigations : Quantum computational studies have been conducted on NDPhA to understand its molecular behavior and interactions, aiding in the development of theoretical chemistry models (LiXiao-Hong et al., 2011).

Occupational Exposure Studies : NDPhA's use in the rubber industry and its implications for occupational health have been explored, providing insights into industrial hygiene and safety (Rappe & Rydström, 1980).

Safety and Hazards

Mechanism of Action

Target of Action

N-Nitrosodiphenylamine-d10 is a derivative of N-Nitrosodiphenylamine (NDPhA), which is a water-soluble nitrosamine . Nitrosamines are known to be toxic and potentially carcinogenic . .

Mode of Action

Nitrosamines in general are known to cause dna damage by alkylation of nitrogenous bases, or oxidative stress process that generally end with a tumor mutagenic cells, coronary, and arterial diseases that effect on the esophagus, respiratory system, and kidney to cancer .

Biochemical Pathways

Limited data suggest that the main metabolic pathway for N-Nitrosodiphenylamine is cytochrome P-450-dependent denitrosation and ring hydroxylation in the liver . The reaction in which N-nitrosodiphenylamine is denitrosated to diphenylamine and nitric oxide seems to be the first step in the metabolic activation of N-nitrosodiphenylamine . Following this, nitric oxide is converted into nitrite and nitrate . Diphenylamine undergoes ring hydroxylation to form 4-hydroxydiphenylamine, which is oxidized to the quinoneimine .

Pharmacokinetics

No distribution data are available . In animals, N-nitrosodiphenylamine was eliminated primarily in the urine and the main metabolite appeared to be nitrate .

Result of Action

Nitrosamines, including n-nitrosodiphenylamine, are known to be potentially carcinogenic . They can cause a wide diversity of health problems as a result of damage on the DNA by alkylation of nitrogenous bases, or oxidative stress process that generally end with a tumor mutagenic cells, coronary, and arterial diseases that effect on the esophagus, respiratory system, and kidney to cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of formaldehyde enhances the formation of N-nitrosamines . Moreover, the pH, contact time, adsorbent dosage, and adsorbate concentration can affect the removal of NDPhA from aqueous samples

Biochemical Analysis

Biochemical Properties

It is known that nitrosamines, the class of compounds to which N-Nitrosodiphenylamine-d10 belongs, are formed by the reaction of secondary amines with nitrous acid .

Cellular Effects

For instance, N-nitrosodimethylamine, a related compound, has been associated with adverse biological effects .

properties

IUPAC Name |

N,N-bis(2,3,4,5,6-pentadeuteriophenyl)nitrous amide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUCNCOMADRQHX-LHNTUAQVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])N=O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

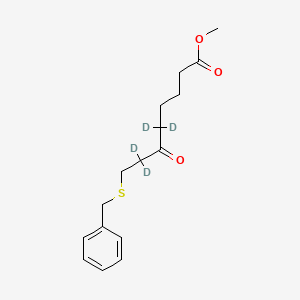

![6-Hydroxy-8-[(phenylmethyl)thio]-octanoic Acid Methyl Ester-d5](/img/no-structure.png)

![1-[4-(2-Ethoxyethoxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B584795.png)